molecular formula C14H12N2O3 B13868008 2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B13868008
M. Wt: 256.26 g/mol
InChI Key: BHXCYVIUSYNTPP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazolo[4,5-b]pyridine family. This compound is characterized by the presence of a pyridine ring fused with an oxazole ring, and a 3,5-dimethoxyphenyl group attached to the oxazole ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 3,5-dimethoxybenzaldehyde in anhydrous DMF (dimethylformamide). This is followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K2CO3) to afford the intermediate compound. The final product is obtained through a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (Pd(dppf)Cl2) and cesium carbonate (Cs2CO3) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding oxazolo[4,5-b]pyridine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted oxazolo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H12N2O3/c1-17-10-6-9(7-11(8-10)18-2)14-16-13-12(19-14)4-3-5-15-13/h3-8H,1-2H3

InChI Key

BHXCYVIUSYNTPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC

Origin of Product

United States

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